N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Catalog No.
S11873308
CAS No.
M.F
C24H21ClN4O4S
M. Wt
497.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methyl...

Product Name

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C24H21ClN4O4S/c1-15-5-7-16(8-6-15)12-26-20(30)13-29-23(32)22-19(9-10-34-22)28(24(29)33)14-21(31)27-18-4-2-3-17(25)11-18/h2-11H,12-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

ZTXLVQXTSZIEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core. This compound features a 3-chlorophenyl group and a 4-methylphenylmethylamino substituent, contributing to its potential biological activity. The molecular formula is C₁₅H₁₅ClN₂O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure.

The chemical reactivity of N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide can be explored through various synthetic pathways. Key reactions may include:

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
  • Acylation Reactions: The acetamide functional group can participate in acylation reactions, potentially modifying its biological properties.
  • Reduction Reactions: The compound may also be subjected to reduction processes to alter the carbonyl functionalities.

Preliminary studies suggest that N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide exhibits significant biological activity. Its structural components indicate potential interactions with various biological targets, including:

  • Anticancer Activity: The thieno[3,2-d]pyrimidine scaffold is known for its anticancer properties, potentially inhibiting tumor growth.
  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against bacterial and fungal strains.

The synthesis of N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide can involve several steps:

  • Formation of Thieno[3,2-d]pyrimidine: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Acetamide Group: This step may involve acylation of an amine derivative with acetic anhydride or acetyl chloride.
  • Substitution Reactions: The introduction of the 3-chlorophenyl and 4-methylphenylmethylamino groups can be accomplished through nucleophilic aromatic substitution.

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide has potential applications in:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting cancer and infectious diseases.
  • Research in Medicinal Chemistry: Studying its interactions and mechanisms can provide insights into new therapeutic agents.

Interaction studies are crucial for understanding how N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide interacts with biological systems. Key aspects include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide. These include:

  • Thienopyrimidine Derivatives: Known for their diverse biological activities.
    • Example: Thienopyrimidine-based anticancer agents.
  • Chloroacetanilides: Often used in agricultural applications but may have medicinal properties.
    • Example: N-(4-chlorophenyl)acetamide.
  • Aminoquinoline Compounds: Exhibiting antimalarial and anticancer activities.
    • Example: Chloroquine derivatives.

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide lies in its specific combination of functional groups and structural features that enhance its potential efficacy as a therapeutic agent while minimizing side effects compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

496.0972040 g/mol

Monoisotopic Mass

496.0972040 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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